N-cyclohexyl-N'-[3-(2-methoxyphenyl)acryloyl]-N-methylthiourea N-cyclohexyl-N'-[3-(2-methoxyphenyl)acryloyl]-N-methylthiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC1003327
InChI: InChI=1S/C18H24N2O2S/c1-20(15-9-4-3-5-10-15)18(23)19-17(21)13-12-14-8-6-7-11-16(14)22-2/h6-8,11-13,15H,3-5,9-10H2,1-2H3,(H,19,21,23)/b13-12+
SMILES: CN(C1CCCCC1)C(=S)NC(=O)C=CC2=CC=CC=C2OC
Molecular Formula: C18H24N2O2S
Molecular Weight: 332.5 g/mol

N-cyclohexyl-N'-[3-(2-methoxyphenyl)acryloyl]-N-methylthiourea

CAS No.:

Cat. No.: VC1003327

Molecular Formula: C18H24N2O2S

Molecular Weight: 332.5 g/mol

* For research use only. Not for human or veterinary use.

N-cyclohexyl-N'-[3-(2-methoxyphenyl)acryloyl]-N-methylthiourea -

Specification

Molecular Formula C18H24N2O2S
Molecular Weight 332.5 g/mol
IUPAC Name (E)-N-[cyclohexyl(methyl)carbamothioyl]-3-(2-methoxyphenyl)prop-2-enamide
Standard InChI InChI=1S/C18H24N2O2S/c1-20(15-9-4-3-5-10-15)18(23)19-17(21)13-12-14-8-6-7-11-16(14)22-2/h6-8,11-13,15H,3-5,9-10H2,1-2H3,(H,19,21,23)/b13-12+
Standard InChI Key KEQXMZGJPSYTFJ-OUKQBFOZSA-N
Isomeric SMILES CN(C1CCCCC1)C(=S)NC(=O)/C=C/C2=CC=CC=C2OC
SMILES CN(C1CCCCC1)C(=S)NC(=O)C=CC2=CC=CC=C2OC
Canonical SMILES CN(C1CCCCC1)C(=S)NC(=O)C=CC2=CC=CC=C2OC

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